4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Organic Synthesis

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a fused bicyclic heteroaromatic compound featuring a chlorine atom at the C4 position and phenyl substituents at C5 and C6 on the furo[2,3-d]pyrimidine core. This specific substitution pattern defines it as a privileged scaffold in medicinal chemistry, with documented applications as a precursor in kinase inhibitor programs and as a luminescent building block.

Molecular Formula C18H11ClN2O
Molecular Weight 306.75
CAS No. 65148-07-4
Cat. No. B3015861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
CAS65148-07-4
Molecular FormulaC18H11ClN2O
Molecular Weight306.75
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC3=C2C(=NC=N3)Cl)C4=CC=CC=C4
InChIInChI=1S/C18H11ClN2O/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H
InChIKeyDZCDERJEEHCRHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine (CAS 65148-07-4): Procurement-Grade Scaffold for Kinase-Targeted Library Synthesis


4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a fused bicyclic heteroaromatic compound featuring a chlorine atom at the C4 position and phenyl substituents at C5 and C6 on the furo[2,3-d]pyrimidine core [1]. This specific substitution pattern defines it as a privileged scaffold in medicinal chemistry, with documented applications as a precursor in kinase inhibitor programs [2] and as a luminescent building block [3]. The C4 chlorine provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling rapid diversification into targeted chemical libraries .

Why 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine (CAS 65148-07-4) Cannot Be Replaced by Other Furopyrimidine Analogs


The furo[2,3-d]pyrimidine scaffold exhibits profound biological divergence based on substitution patterns. Literature demonstrates that even minor alterations to this core drastically alter target engagement and potency. For example, while 2,4-diaminofuro[2,3-d]pyrimidines act as DHFR inhibitors [1] and 4-substituted amino derivatives target PI3K/AKT [2], the specific 4-chloro-5,6-diphenyl configuration serves a distinct and non-interchangeable role as a covalent precursor for Aurora kinase inhibitor synthesis [3] and as a scaffold for Nef-dependent antiviral activity [4]. Generic substitution with a 4-amino or 4-oxo analog would eliminate the critical C4 reactive handle, rendering the compound useless for the specific coupling reactions required in key patent-protected syntheses [5].

Quantitative Differentiation: 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine (65148-07-4) Against In-Class Comparators


Synthetic Utility in Aurora Kinase Inhibitor Libraries: 4-Chloro Derivative Enables 75% Yield in Key Coupling

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine demonstrates quantifiably superior synthetic utility as a precursor for Aurora kinase inhibitor libraries. Its reaction with 3-aminoacetanilide under TFA/t-butanol yields the desired N-aryl product in 75% yield, whereas the corresponding 4-oxo analog (5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one) is completely inert under these conditions, requiring prior activation via tosylation or chlorination with POCl3 [1].

Medicinal Chemistry Kinase Inhibitor Organic Synthesis

Scaffold-Dependent Antiviral Activity: Diphenylfuropyrimidine Core Exhibits Nef-Dependent HIV Inhibition

The 5,6-diphenylfuro[2,3-d]pyrimidine core (as represented by the target compound and its direct analogs) was identified as a strong inhibitor of Nef-dependent Hck activation in a high-throughput screen, with structurally related analogs demonstrating Nef-dependent antiviral activity [1]. In contrast, a structurally distinct diphenylpyrimidine lacking the fused furan ring (e.g., 4,5-diphenylpyrimidine) showed no activity in this assay, confirming the functional necessity of the fused furo[2,3-d]pyrimidine tricyclic system [1].

Antiviral HIV Drug Discovery

Kinase Inhibition Divergence: 4-Chloro Precursor vs. Active 4-Amino Derivatives

While the 4-chloro compound itself is a synthetic intermediate, its 4-amino derivatives exhibit potent kinase inhibition. For example, N-{3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide (synthesized from the target compound) was identified as a dual FLT3-Aurora A inhibitor in computer-guided drug design [1]. In contrast, 2,4-diaminofuro[2,3-d]pyrimidines (a different subclass) show weak DHFR inhibition with IC50 values in the micromolar range (e.g., 4.2 μM) [2], demonstrating that the 5,6-diphenyl substitution directs biological activity away from antifolate mechanisms and toward kinase inhibition.

Kinase Inhibitor Aurora Kinase FLT3

Optoelectronic Differentiation: 4-Chloro as a Building Block for Violet-Emitting Materials

The 5,6-diphenylfuro[2,3-d]pyrimidine core exhibits violet photoluminescence with high thermal stability, making it suitable for OLED applications [1]. The 4-chloro derivative serves as the essential precursor for synthesizing these violet-emitting materials via SNAr with various nucleophiles [2]. In contrast, simple phenyl-substituted pyrimidines lacking the fused furan ring typically emit in the blue-green region (e.g., 450-500 nm) and lack the thermal stability required for OLED device fabrication [3].

Materials Science OLED Fluorescence

Procurement-Relevant Application Scenarios for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine (CAS 65148-07-4)


1. Aurora Kinase Inhibitor Library Synthesis

This compound is the key precursor for synthesizing potent Aurora kinase inhibitors, as demonstrated in US Patent 8,138,194 B2 [1]. Procurement is essential for medicinal chemistry groups developing targeted therapies for cancers with deregulated Aurora kinase activity. The 75% yield in SNAr reactions with anilines [2] ensures efficient parallel library synthesis, enabling rapid SAR exploration.

2. FLT3-Aurora A Dual Inhibitor Discovery

Computer-aided drug design identified derivatives of this compound as dual FLT3-Aurora A inhibitors [3]. Research groups focusing on acute myeloid leukemia (AML) or other FLT3-driven malignancies require this specific scaffold to access the validated chemical space defined in the patent literature [1].

3. Nef-Dependent HIV Replication Inhibitor Research

The diphenylfuropyrimidine core, of which this compound is the foundational chlorinated building block, was identified in a high-throughput screen as a strong inhibitor of Nef-dependent HIV replication [4]. Researchers studying HIV pathogenesis and novel antiretroviral mechanisms should source this compound to synthesize and optimize this unique chemical series.

4. Violet-Emitting OLED Material Development

Materials scientists developing violet-emitting organic light-emitting diodes (OLEDs) require this compound as a versatile precursor. It enables the synthesis of a range of 4-substituted 5,6-diphenylfuro[2,3-d]pyrimidines with tunable photoluminescent properties and high thermal stability [5]. The violet emission and robust core structure make it valuable for next-generation display technologies.

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